2-Pyrazol-1-ylbenzoic acid; hydrochloride is a compound that integrates a pyrazole ring with a benzoic acid moiety, making it significant in various chemical and pharmaceutical applications. This compound is categorized under heterocyclic compounds, specifically those containing a pyrazole structure, which is known for its diverse biological activities.
The primary source of 2-Pyrazol-1-ylbenzoic acid; hydrochloride can be traced back to synthetic methodologies involving the reaction of hydrazine derivatives with carbonyl compounds, leading to the formation of pyrazole derivatives . The hydrochloride salt form enhances its solubility and stability, facilitating its use in biological assays and research.
This compound falls under the classification of pyrazole derivatives and carboxylic acids. Pyrazoles are five-membered aromatic heterocycles containing two nitrogen atoms at non-adjacent positions, while benzoic acid represents a simple aromatic carboxylic acid.
The synthesis of 2-Pyrazol-1-ylbenzoic acid; hydrochloride typically involves several key steps:
The synthesis can be optimized using various catalysts and solvents to improve yield and selectivity. For example, using microwave irradiation or visible light catalysis has been reported to enhance reaction rates and reduce by-products .
The molecular structure of 2-Pyrazol-1-ylbenzoic acid; hydrochloride consists of a pyrazole ring (C3H3N2) fused with a benzoic acid group (C7H6O2). The compound's empirical formula can be represented as C10H8N2O2·HCl.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving 2-Pyrazol-1-ylbenzoic acid; hydrochloride often require specific conditions such as controlled temperature and pH to optimize yield and minimize side reactions.
The mechanism of action for compounds like 2-Pyrazol-1-ylbenzoic acid; hydrochloride typically involves:
Studies have shown that modifications to the pyrazole structure can significantly affect its potency and specificity towards biological targets, underscoring the importance of structure-activity relationships in drug design .
2-Pyrazol-1-ylbenzoic acid; hydrochloride has several notable applications:
Regioselective synthesis of the pyrazole core in 2-pyrazol-1-ylbenzoic acid relies on Claisen-Schmidt condensations and subsequent cyclocondensation reactions. o-Alkynylchalcones serve as key precursors, undergoing cyclization with hydrazines under mild conditions to form functionalized pyrazole derivatives. For example, Wu et al. demonstrated that treating 2-phenylethynyl chalcone with hydrazine dihydrochloride in methanol, using triethylamine (TEA) as a base, yields 74% of the pyrazole product after optimization [1]. Solvent screening revealed methanol as optimal, with ethanol or acetonitrile reducing efficiency by 15–20% [1].
Recent advances include "on-water" cyclocondensations, which enhance regioselectivity and sustainability. A study showed that aqueous media facilitate Hantzsch-type thiazole-pyrazole hybrid syntheses, achieving 82–94% yields without metal catalysts [5]. Silver-mediated [3+2] cycloadditions offer alternative regioselective routes, utilizing stable N-isocyanoiminotriphenylphosphorane to assemble polysubstituted pyrazoles under mild conditions [8].
Table 1: Optimization of Pyrazole Cyclocondensation Conditions
Precursor | Reagent | Solvent | Base | Yield (%) |
---|---|---|---|---|
2-Phenylethynylchalcone | NH₂NH₂·HCl (1 eq) | MeOH | - | 50 |
2-Phenylethynylchalcone | NH₂NH₂·HCl (10 eq) | MeOH | TEA | 74 |
2-Phenylethynylchalcone | NH₂NH₂·HCl (10 eq) | EtOH | TEA | 55 |
Unsym. 1,3-diketone | Thiosemicarbazide | H₂O | NBS | 82–94 |
Hydrazine-mediated cyclizations enable precise functionalization of the pyrazole ring. Hydrazine dihydrochloride reacts with o-alkynylchalcones or α,β-unsaturated ketones to form 3,5-disubstituted pyrazoles, with the carboxylic acid group introduced via pre-functionalized benzoic acid derivatives. For instance, hydrazine hydrochloride and o-alkynylchalcones cyclize in methanol under reflux to form the pyrazole core, with TEA critical for neutralizing HCl and improving yields [1] [8].
The Vilsmeier-Haack reaction further functionalizes the pyrazole core at the 4-position. In one protocol, hydrazinobenzoic acid reacts with 2-acetonaphthalone to form a hydrazone intermediate, which is then formylated using POCl₃/DMF to introduce an aldehyde group. This aldehyde serves as a handle for hydrazone formation, enabling diverse N-functionalization [6] [10]. Substituents on the hydrazine significantly influence reaction kinetics; electron-withdrawing groups (e.g., −NO₂, −CF₃) reduce cyclization rates by 20% compared to electron-donating groups [6].
Table 2: Hydrazine-Mediated Cyclization Yields with Varied Substituents
Hydrazine Derivative | R Group | Product Yield (%) |
---|---|---|
Phenylhydrazine | C₆H₅ | 88 |
4-Fluorophenylhydrazine | 4-F-C₆H₄ | 80 |
4-Chlorophenylhydrazine | 4-Cl-C₆H₄ | 85 |
4-Cyanophenylhydrazine | 4-CN-C₆H₄ | 75 |
Conversion of 2-pyrazol-1-ylbenzoic acid to its hydrochloride salt significantly improves aqueous solubility and crystallinity. The free acid (purity ≥95%) is treated with hydrochloric acid in anhydrous ethanol, precipitating the hydrochloride salt as a stable, crystalline powder [2] [4]. This salt form exhibits enhanced dissolution kinetics in physiological buffers (pH 7.4), critical for bioavailability in biological applications [7].
Characterization via ¹H/¹³C NMR confirms salt formation through downfield shifts of the pyrazole ring protons (Δδ = 0.3–0.5 ppm) due to protonation-induced electron withdrawal [4]. The salt remains stable at 0–8°C for >12 months, but degrades under humid conditions, necessitating desiccated storage [4]. X-ray diffraction studies of analogous pyrazolyl-benzoate hydrochlorides reveal ionic bonding between the protonated pyrazole nitrogen and chloride, with lattice energy contributions from carboxylic acid dimerization [3].
Retaining the carboxylic acid moiety in 2-pyrazol-1-ylbenzoic acid is essential for pharmacological activity, as it enables hydrogen bonding with biological targets. Bioisosteric replacements are employed to mitigate metabolic liabilities (e.g., glucuronidation) while preserving acidity and planarity:
SAR studies of trisubstituted pyrazolines confirmed that the carboxylic acid is irreplaceable for PDE5 inhibition; conversion to ethyl esters abolished activity (IC₅₀ >100 μM vs. 1.9–8.4 μM for acids) [3]. Molecular modeling shows the ionized carboxylate forms salt bridges with Arg residues in enzymatic binding pockets, which neutral bioisosteres cannot replicate [3] [7].
Table 3: Carboxylic Acid Bioisosteres in Pyrazole Derivatives
Bioisostere | pKa | logD (pH 7.4) | Metabolic Stability | Key Application |
---|---|---|---|---|
Carboxylic Acid | 4.2 | −0.5 | Low (glucuronidation) | PDE5 inhibition [3] |
Tetrazole | 4.5–4.9 | −0.8 to −0.3 | High | Energetic salts [9] |
Acylsulfonamide | 3.5–5.0 | 1.2–1.8 | Moderate | COX-2/PDE5 modulation [7] |
Isoxazolol | 7.0–9.0 | 0.5–1.0 | High | Antibacterial agents [7] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4